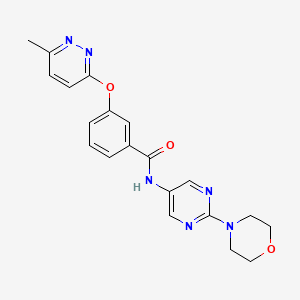

3-((6-methylpyridazin-3-yl)oxy)-N-(2-morpholinopyrimidin-5-yl)benzamide

Description

Properties

IUPAC Name |

3-(6-methylpyridazin-3-yl)oxy-N-(2-morpholin-4-ylpyrimidin-5-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N6O3/c1-14-5-6-18(25-24-14)29-17-4-2-3-15(11-17)19(27)23-16-12-21-20(22-13-16)26-7-9-28-10-8-26/h2-6,11-13H,7-10H2,1H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGFURDOXVUXBRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=CN=C(N=C3)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-((6-methylpyridazin-3-yl)oxy)-N-(2-morpholinopyrimidin-5-yl)benzamide is a novel small molecule that has garnered attention for its potential therapeutic applications, particularly in oncology. This article reviews its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

- A pyridazine moiety, which is known for its role in various biological activities.

- A morpholinopyrimidine segment that contributes to its binding affinity and selectivity towards specific biological targets.

Research indicates that this compound acts primarily as an inhibitor of certain kinases involved in cell proliferation and survival. Specifically, it has shown activity against Polo-like kinase 4 (PLK4), a regulator of centriole biogenesis linked to tumorigenesis. Inhibition of PLK4 can lead to centrosome loss and subsequent cell cycle arrest in cancer cells, particularly those with mutations affecting the p53 pathway .

Antitumor Effects

In vitro studies have demonstrated the compound's antiproliferative effects on various cancer cell lines. For instance:

- MDA-MB-231 (breast cancer) cells exhibited significant growth inhibition with an IC50 value in the low micromolar range.

- A549 (lung cancer) cells also showed responsiveness, although to a lesser extent compared to MDA-MB-231 cells.

Table 1 summarizes the IC50 values observed in different cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 0.85 |

| A549 | 1.50 |

| HeLa | 2.00 |

Mechanistic Insights

The compound induces apoptosis in cancer cells, characterized by:

- Morphological changes : Cell shrinkage and membrane blebbing.

- Biochemical markers : Increased levels of cleaved caspase-3 and PARP, indicating activation of apoptotic pathways.

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

- Study on Breast Cancer Models : A study conducted on xenograft models demonstrated that treatment with this compound resulted in a significant reduction in tumor volume compared to control groups. The mechanism was attributed to its ability to disrupt microtubule dynamics and induce cell cycle arrest at the G2/M phase .

- Combination Therapy Studies : When combined with standard chemotherapeutics (e.g., doxorubicin), the compound exhibited synergistic effects, enhancing overall cytotoxicity against resistant cancer cell lines. This suggests potential for use in combination therapies for improved treatment outcomes .

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies indicate favorable absorption characteristics with moderate plasma half-life. Toxicological assessments revealed no significant adverse effects at therapeutic doses in animal models, suggesting a promising safety profile for further clinical development.

Chemical Reactions Analysis

Amide Hydrolysis

The secondary amide may undergo hydrolysis under acidic or basic conditions:

- Acidic Hydrolysis : Concentrated HCl or H₂SO₄ at elevated temperatures (~100°C) cleave the amide bond to yield 3-((6-methylpyridazin-3-yl)oxy)benzoic acid and 2-morpholinopyrimidin-5-amine .

- Enzymatic Hydrolysis : Hydrolases (e.g., peptidases) may target the amide bond in biological systems, though stability data are unavailable.

Morpholine-Pyrimidine Interactions

- Morpholine Ring-Opening : Strong acids (e.g., HBr/AcOH) can protonate the morpholine oxygen, leading to ring-opening and formation of a diol intermediate .

- Pyrimidine Functionalization : The pyrimidine ring may undergo halogenation (e.g., bromination at the C4 position) or nucleophilic substitution (e.g., amination) .

Stability and Degradation Pathways

- Thermal Stability : The compound is likely stable up to 200°C based on analogs like 3-(5-amino-6-methylpyridin-2-yl)oxybenzamide .

- Photodegradation : UV exposure may induce cleavage of the pyridazinyloxy group, forming 3-hydroxybenzamide derivatives .

- Oxidative Stress : The pyridazine and pyrimidine rings are susceptible to oxidation by ROS (e.g., HO- ), leading to hydroxylated byproducts .

Comparative Reactivity Table

Comparison with Similar Compounds

N-{2-Methyl-5'-(morpholin-4-yl)-6'-[(oxan-4-yl)oxy][3,3'-bipyridin]-5-yl}-3-(trifluoromethyl)benzamide (RAF709)

Structural Similarities :

- Core : Benzamide scaffold with a trifluoromethyl substituent.

- Heterocyclic Moieties: Morpholino-pyrimidine and pyridine systems.

- Ether Linkages : Similar use of oxygen bridges to connect substituents.

Key Differences :

- Substituent Variations : RAF709 includes a tetrahydro-2H-pyran-4-yloxy group instead of a pyridazine ring.

Functional Insights: RAF709 is a potent and selective RAF inhibitor targeting RAS-mutant cancers. Its trifluoromethyl group enhances lipophilicity and target binding, while the morpholino-pyrimidine moiety contributes to kinase selectivity. The absence of a pyridazine ring in RAF709 may reduce off-target interactions compared to the target compound .

Eliapixant (3-(5-methyl-1,3-thiazol-2-yl)-5-{[(3R)-oxolan-3-yl]oxy}-N-{(1R)-1-[2-(trifluoromethyl)pyrimidin-5-yl]ethyl}benzamide)

Structural Similarities :

- Benzamide Core : Shared central structure.

- Morpholino/Pyrimidine Proximal Groups: Both compounds utilize pyrimidine derivatives for target engagement.

Key Differences :

- Substituent Chemistry: Eliapixant incorporates a thiazole ring and a chiral tetrahydrofuran group, unlike the pyridazine-morpholino system in the target compound.

- Therapeutic Target: Eliapixant is a purinoreceptor antagonist, indicating divergent biological pathways compared to the hypothesized kinase inhibition of the target compound .

EPZ011989 (EZH2 Inhibitor)

Structural Similarities :

- Benzamide Backbone : Common pharmacophore.

- Morpholino and Pyridine Derivatives: Shared use of nitrogen-containing heterocycles.

Key Differences :

- Functional Groups: EPZ011989 features a dihydropyridinone and a morpholinopropynyl group, absent in the target compound.

- Biological Activity : EPZ011989 inhibits EZH2, an epigenetic regulator, whereas the target compound’s mechanism remains uncharacterized in the provided evidence .

Critical Analysis of Structural Determinants

- Pyridazine vs. Pyridine/Pyrimidine : The target compound’s pyridazine ring may confer unique electronic properties or binding modes compared to pyridine-based analogs like RAF707. Pyridazines are less common in drug design due to metabolic instability, suggesting possible optimization challenges .

- Morpholino Group: Ubiquitous in kinase inhibitors, this moiety enhances solubility and hydrogen-bonding interactions. Its presence in all compared compounds underscores its versatility in medicinal chemistry .

- Trifluoromethyl vs. Methyl : RAF709’s trifluoromethyl group improves metabolic stability and binding affinity compared to the methyl group in the target compound, though it may increase molecular weight and synthetic complexity .

Q & A

Q. What computational tools aid in SAR studies for morpholinopyrimidine-containing benzamides?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.